molecular formula C8H14O2 B2784433 (4-Ethenyloxan-4-yl)methanol CAS No. 2375260-90-3

(4-Ethenyloxan-4-yl)methanol

Cat. No.: B2784433
CAS No.: 2375260-90-3
M. Wt: 142.198
InChI Key: QZFJTKDLOSGUCM-UHFFFAOYSA-N
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Description

(4-Ethenyloxan-4-yl)methanol is an organic compound characterized by the presence of an oxane ring substituted with an ethenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenyloxan-4-yl)methanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck reaction, where a suitable alkene precursor is reacted with the oxane ring.

    Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenyloxan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include thionyl chloride for halogenation and ammonia for amination.

Major Products Formed

    Oxidation: Formation of (4-Ethenyloxan-4-yl)aldehyde or (4-Ethenyloxan-4-yl)carboxylic acid.

    Reduction: Formation of (4-Ethyloxan-4-yl)methanol.

    Substitution: Formation of (4-Ethenyloxan-4-yl)halide or (4-Ethenyloxan-4-yl)amine.

Scientific Research Applications

(4-Ethenyloxan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethenyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as polymerization and cross-linking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyloxan-4-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.

    (4-Propoxyoxan-4-yl)methanol: Similar structure but with a propoxy group instead of an ethenyl group.

    (4-Butyloxan-4-yl)methanol: Similar structure but with a butyl group instead of an ethenyl group.

Uniqueness

(4-Ethenyloxan-4-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-ethenyloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-8(7-9)3-5-10-6-4-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFJTKDLOSGUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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